N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide
Description
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyrrolidine ring. Compounds containing piperidine and pyrrolidine rings are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Properties
IUPAC Name |
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-18(23)22-12-10-15(13-22)19(24)20-16-7-6-11-21(14-16)17-8-4-3-5-9-17/h3-5,8-9,15-16H,2,6-7,10-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACQXAGWLCHTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)C(=O)NC2CCCN(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide involves multiple steps, typically starting with the formation of the piperidine and pyrrolidine rings. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group through amidation reactions.
Phenyl Group Introduction: Incorporation of the phenyl group via substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-2-carboxamide: Differing by the position of the carboxamide group.
N-(1-phenylpiperidin-3-yl)-1-butanoylpyrrolidine-3-carboxamide: Differing by the length of the alkyl chain.
N-(1-phenylpiperidin-3-yl)-1-propanoylpyrrolidine-3-sulfonamide: Differing by the functional group attached to the pyrrolidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
